9-Deacetyltaxinine E
Overview
Description
9-Deacetyltaxinine E is a natural product derived from the seeds of Taxus mairei, a species of yew tree. This compound belongs to the class of taxane diterpenoids, which are known for their significant pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Deacetyltaxinine E involves multiple steps, starting from simpler taxane precursors. The process typically includes selective acetylation and deacetylation reactions to achieve the desired structure. The reaction conditions often involve the use of organic solvents such as dichloromethane and ethyl acetate, along with catalysts like pyridine and acetic anhydride.
Industrial Production Methods: Industrial production of this compound is primarily achieved through extraction from the seeds of Taxus mairei. The extraction process involves solvent extraction followed by purification using chromatographic techniques. The large-scale production requires careful control of extraction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 9-Deacetyltaxinine E undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, such as hydroxyl groups, into the molecule.
Reduction: This reaction can remove oxygen-containing groups, leading to a more reduced form of the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) or alkyl halides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound .
Scientific Research Applications
9-Deacetyltaxinine E has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex taxane derivatives.
Biology: It is used to study the mechanisms of microtubule stabilization and cell division.
Industry: It is used in the production of taxane-based drugs and as a reference compound in quality control.
Mechanism of Action
The mechanism of action of 9-Deacetyltaxinine E involves its interaction with microtubules, which are essential components of the cell’s cytoskeleton. By binding to microtubules, this compound stabilizes them and prevents their depolymerization. This stabilization disrupts the normal process of cell division, leading to cell cycle arrest and apoptosis (programmed cell death). The molecular targets include tubulin, the protein subunit of microtubules, and various signaling pathways involved in cell cycle regulation .
Comparison with Similar Compounds
Paclitaxel: Another taxane diterpenoid with similar microtubule-stabilizing properties.
Docetaxel: A semi-synthetic derivative of paclitaxel with enhanced solubility and efficacy.
10-Deacetylbaccatin III: A precursor in the synthesis of paclitaxel and docetaxel.
Uniqueness: 9-Deacetyltaxinine E is unique due to its specific structural features and its natural occurrence in Taxus mairei. Unlike paclitaxel and docetaxel, which are widely used in clinical settings, this compound is primarily used in research and as an intermediate in the synthesis of other taxane derivatives .
Properties
IUPAC Name |
[(1R,2R,3R,5S,8R,9R,10R,13S)-2,10,13-triacetyloxy-9-hydroxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H44O9/c1-19-26(44-28(39)15-14-24-12-10-9-11-13-24)16-17-35(8)30(19)31(42-22(4)37)25-18-27(41-21(3)36)20(2)29(34(25,6)7)32(33(35)40)43-23(5)38/h9-15,25-27,30-33,40H,1,16-18H2,2-8H3/b15-14+/t25-,26-,27-,30-,31+,32+,33-,35+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKBCBWUAFDXSP-JVJUJCKXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C3(CCC(C(=C)C3C(C(C2(C)C)CC1OC(=O)C)OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)O)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H]([C@@H]([C@@]3(CC[C@@H](C(=C)[C@H]3[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)OC(=O)/C=C/C4=CC=CC=C4)C)O)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H44O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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